molecular formula C16H17HgN3O2 B096479 ORGOEGSBRIEKQT-UHFFFAOYSA-M CAS No. 19447-62-2

ORGOEGSBRIEKQT-UHFFFAOYSA-M

Cat. No.: B096479
CAS No.: 19447-62-2
M. Wt: 483.92 g/mol
InChI Key: ORGOEGSBRIEKQT-UHFFFAOYSA-M
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Description

The compound associated with the InChIKey ORGOEGSBRIEKQT-UHFFFAOYSA-M corresponds to 4-Bromo-2-nitrobenzoic acid (CAS No. 1761-61-1), a brominated aromatic carboxylic acid with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. This compound is characterized by its solubility in polar solvents (0.687 mg/mL in water) and moderate bioavailability (score: 0.55) . Key physicochemical properties include:

Property Value
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Solubility (Water) 0.687 mg/mL (0.00342 mol/L)
Log S (ESOL) -2.47
Hazard Statements H302 (Harmful if swallowed)

The compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield under mild conditions . Its structure features a bromine atom at the para position and a nitro group at the ortho position relative to the carboxylic acid moiety, influencing its reactivity and applications in pharmaceutical intermediates or organic synthesis.

Properties

CAS No.

19447-62-2

Molecular Formula

C16H17HgN3O2

Molecular Weight

483.92 g/mol

IUPAC Name

acetyloxy-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]mercury

InChI

InChI=1S/C14H14N3.C2H4O2.Hg/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12;1-2(3)4;/h4-11H,1-2H3;1H3,(H,3,4);/q;;+1/p-1

InChI Key

ORGOEGSBRIEKQT-UHFFFAOYSA-M

SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Other CAS No.

19447-62-2

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Synonyms

(4-((4-(dimethylamino)phenyl)azo)phenyl)mercuric acetate
4-DPAPM

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ORGOEGSBRIEKQT-UHFFFAOYSA-M typically involves the reaction of mercury(II) acetate with 4-[[4-(dimethylamino)phenyl]azo]phenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.

    Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

    Substitution: The acetate group can be substituted with other ligands, such as halides or thiolates, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., thiophenol).

Major Products Formed

    Oxidation: Higher oxidation state mercury compounds.

    Reduction: Reduced mercury species.

    Substitution: New organomercury compounds with different ligands.

Scientific Research Applications

ORGOEGSBRIEKQT-UHFFFAOYSA-M has several scientific research applications:

    Analytical Chemistry: Used as a reagent for the detection and quantification of mercury ions in environmental samples.

    Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential use in bioimaging.

    Medicinal Chemistry: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of this compound involves the coordination of the mercury center with various ligands. The dimethylamino group and phenylazo group play crucial roles in stabilizing the mercury center and facilitating its interactions with other molecules. The molecular targets and pathways involved include coordination with sulfur-containing biomolecules and potential inhibition of specific enzymes.

Comparison with Similar Compounds

Table 1: Structural and Identifier Comparison

CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Pattern Similarity to Target Compound
1761-61-1 C₇H₅BrO₂ 201.02 Bromo (para), Nitro (ortho) Reference (100%)
1761-62-2 C₇H₅BrO₂ 201.02 Bromo (meta), Nitro (ortho) 85%
5798-79-8 C₇H₅ClO₂ 156.57 Chloro (para), Nitro (ortho) 78%
610-21-1 C₇H₅NO₄ 167.12 Nitro (ortho), Hydroxyl (para) 65%

Key Observations:

Halogen Substitution Effects: The bromine atom in 1761-61-1 enhances electrophilic aromatic substitution reactivity compared to the chlorine analog (5798-79-8). The meta-bromo isomer (1761-62-2) exhibits lower symmetry, which may alter crystal packing and melting points relative to the para-bromo target compound.

Functional Group Modifications :

  • Replacing the carboxylic acid with a hydroxyl group (610-21-1) eliminates acidity, drastically altering solubility and bioavailability. For example, hydroxyl groups enhance hydrogen bonding but reduce lipid solubility .

Nitro Group Position :

  • All analogs retain the ortho-nitro group, which strongly withdraws electrons, destabilizing the aromatic ring and directing further substitutions to specific positions.

Table 2: Solubility and Hazard Profile Comparison

CAS No. Solubility (Water) Log S (ESOL) Hazard Statements
1761-61-1 0.687 mg/mL -2.47 H302
5798-79-8 Not reported -2.12* H302, H315
610-21-1 1.2 mg/mL (estimated) -1.98* H318

*Estimated based on structural similarity .

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